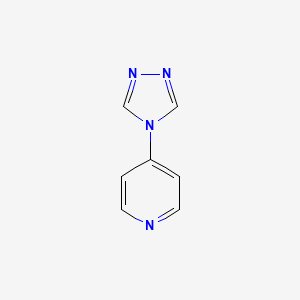

4-(4H-1,2,4-三唑-4-基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

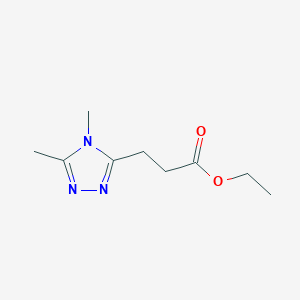

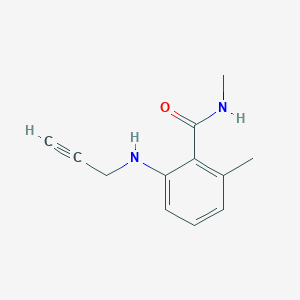

“4-(4H-1,2,4-triazol-4-yl)pyridine” is a compound that has been studied for various purposes, such as generating coordination complexes and supramolecular self-assemblies . It has also been used in the formation of dendritic and polymeric networks .

Synthesis Analysis

The synthesis of “4-(4H-1,2,4-triazol-4-yl)pyridine” involves the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane with varied metal salts under solvothermal conditions . This process results in the formation of coordination polymers . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “4-(4H-1,2,4-triazol-4-yl)pyridine” is determined by single X-ray crystal diffraction . The compound forms coordination polymers with different topologies, depending on the secondary ligand used . For example, when ammonium molybdate is used as a secondary ligand, a 2D network with a (2,3,3,3,4)-connected net topology is formed .Chemical Reactions Analysis

The chemical reactions involving “4-(4H-1,2,4-triazol-4-yl)pyridine” are complex and depend on the specific conditions and reactants used. For instance, when reacted with varied metal salts under solvothermal conditions, it forms coordination polymers . These reactions are confirmed by spectroscopic techniques and further characterized by elemental analysis, IR, TGA, and PXRD .科学研究应用

腐蚀抑制

已经探索了4-(4H-1,2,4-三唑-4-基)吡啶衍生物作为腐蚀抑制剂的作用。例如,吡啶取代的三唑的席夫碱,如3-苯基烯基氨基-5-(吡啶-4-基)-4H-1,2,4-三唑-3-硫醇,在盐酸溶液中对轻钢表现出显著的抑制性能,展示了它们在金属保护和工业应用中的潜力(Ansari, Quraishi, & Singh, 2014)。

抗菌活性

已经对4-(4H-1,2,4-三唑-4-基)吡啶衍生物的抗菌潜力进行了研究。从异烟酸酰脲合成的各种衍生物表现出抗菌性能,表明这些化合物在开发新的抗菌剂方面的相关性(Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009)。

新型配合物的合成

研究已经深入研究了使用4-(4H-1,2,4-三唑-4-基)吡啶衍生物合成新型配位聚合物。例如,涉及4-(5-(吡啶-3-基)-4H-1,2,4-三唑-3-基)苯甲酸的研究导致了多样且独特的复杂结构,具有在材料科学和催化中的潜在应用(Du et al., 2016)。

抗氧化性能

已经进行了对某些4-(4H-1,2,4-三唑-4-基)吡啶衍生物的抗氧化性能的研究,如3-(4-氯苯基)-5-(吡啶-4-基)-4-(芳基亚甲基氨基)-4H-1,2,4-三唑。这些研究有助于了解这些化合物在潜在的治疗应用中的潜力(Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008)。

发光和光子应用

已经广泛研究了4-(4H-1,2,4-三唑-4-基)吡啶配合物与各种金属(包括Y(III)、Sm(III)、Eu(III)、Gd(III)和Tb(III))的发光性能。这些配合物在紫外激发下展现出令人印象深刻的视觉发射,表明它们在光学器件和光子转换介质中的潜在用途(Stan et al., 2015)。

水分解中的电催化活性

使用4-(4H-1,2,4-三唑-4-基)吡啶合成金属(II)–有机框架(MOFs)已经显示出对水分解的有希望的电催化活性。这项研究为这些化合物在可持续能源应用中,特别是在氢气生产中,打开了可能性(Gong et al., 2014)。

属性

IUPAC Name |

4-(1,2,4-triazol-4-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-3-8-4-2-7(1)11-5-9-10-6-11/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBIXRBWIWLVML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4H-1,2,4-triazol-4-yl)pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2479462.png)

![N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide](/img/structure/B2479463.png)

![3-[1-(2-Ethoxyethyl)-2-(4-fluorophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2479464.png)

![N-[(2-Chloro-6-fluorophenyl)methyl]-N-(oxan-3-ylmethyl)prop-2-enamide](/img/structure/B2479469.png)